

Validating the Specificity of C105SR for Cyclophilin D: A Comparative Guide

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Compound of Interest

Compound Name: C105SR

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel cyclophilin D (CypD) inhibitor, **C105SR**, with other known inhibitors. It is designed to assist researchers and drug development professionals in evaluating the specificity and performance of **C105SR** through the presentation of supporting experimental data, detailed protocols, and visual representations of its mechanism of action.

Executive Summary

C105SR is a novel, small-molecule cyclophilin inhibitor that has demonstrated potent and specific inhibition of cyclophilin D, a key regulator of the mitochondrial permeability transition pore (mPTP).^{[1][2]} The opening of the mPTP is a critical event in cell death pathways associated with ischemia-reperfusion injury. **C105SR** has shown promise in protecting against hepatic ischemia-reperfusion injury by preventing mPTP opening and subsequent cell death.^{[1][2]} This guide compares the performance of **C105SR** with established CypD inhibitors, including Sanglifehrin A (SfA) and NIM811, highlighting its specificity and therapeutic potential.

Comparative Performance of Cyclophilin D Inhibitors

The following tables summarize the quantitative data on the inhibitory potency of **C105SR** and other well-established cyclophilin D inhibitors. The data is compiled from various studies and

presented for comparative analysis.

Inhibitor	Target Assay	IC50 / K(0.5)	Organism/System	Reference
C105SR	mPTP Opening	5 nM	Mouse Liver Mitochondria	[1]
Sanglifehrin A (SfA)	CypD PPlase Activity	2 nM	Not Specified	[3]
NIM811	HCV Replication (Cyp-dependent)	0.66 µM	Human Huh-7 cells	[4]
Cyclosporin A (CsA)	Mitochondrial Swelling	0.05 µM	Mouse Liver Mitochondria	[2]
Alisporivir (ALV)	Mitochondrial Swelling	0.05 µM	Mouse Liver Mitochondria	[2]
C105 (racemic)	Mitochondrial Swelling	0.69 µM	Mouse Liver Mitochondria	[2]

Table 1: Inhibitory Potency of Cyclophilin D Inhibitors. This table provides a comparative overview of the inhibitory concentrations of **C105SR** and other cyclophilin inhibitors in various assays. Lower values indicate higher potency.

Specificity of C105SR

A critical aspect of a therapeutic inhibitor is its specificity for the intended target. While direct, comprehensive off-target screening data for **C105SR** is not yet publicly available, its mechanism of action has been elucidated through molecular docking studies. These studies reveal that **C105SR** binds to the PPlase catalytic site and a "gatekeeper" pocket of cyclophilin D, forming key hydrogen bonds and van der Waals interactions.[2] This specific binding mode is predicted to contribute to its high potency and specificity for CypD.

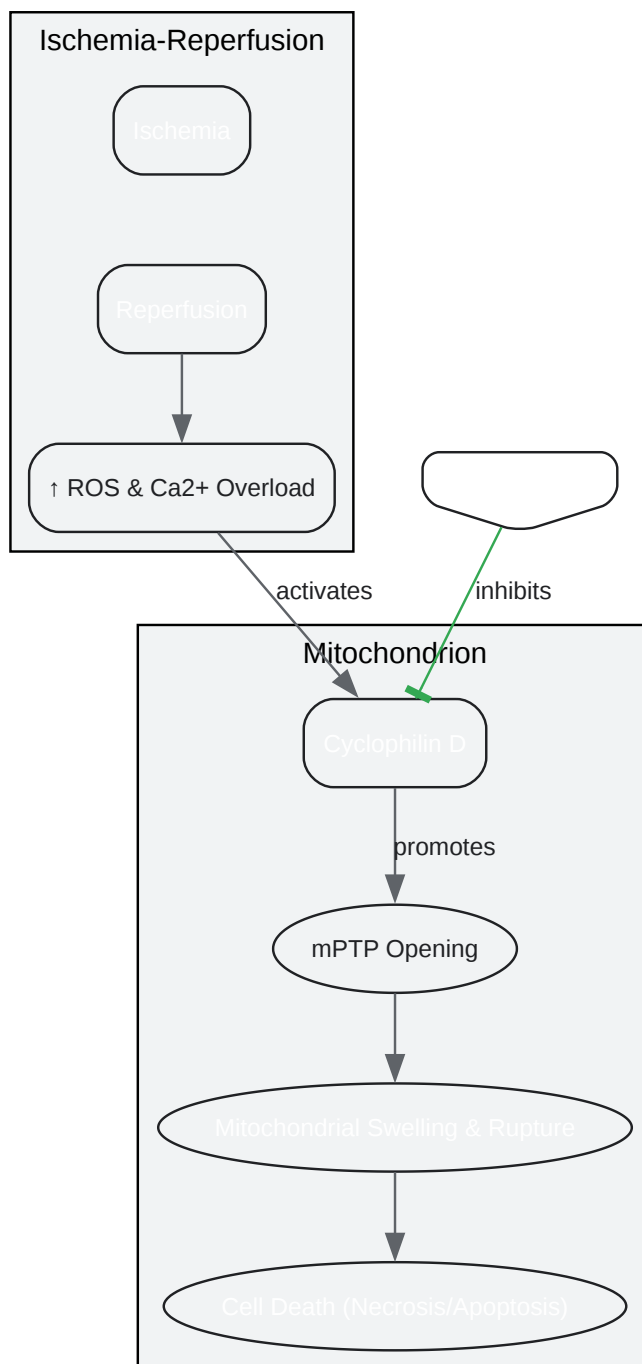
In contrast, older cyclophilin inhibitors like Cyclosporin A have known off-target effects, most notably immunosuppression through the inhibition of calcineurin.[5] NIM811, a non-immunosuppressive analog of CsA, was developed to circumvent this issue and shows greater

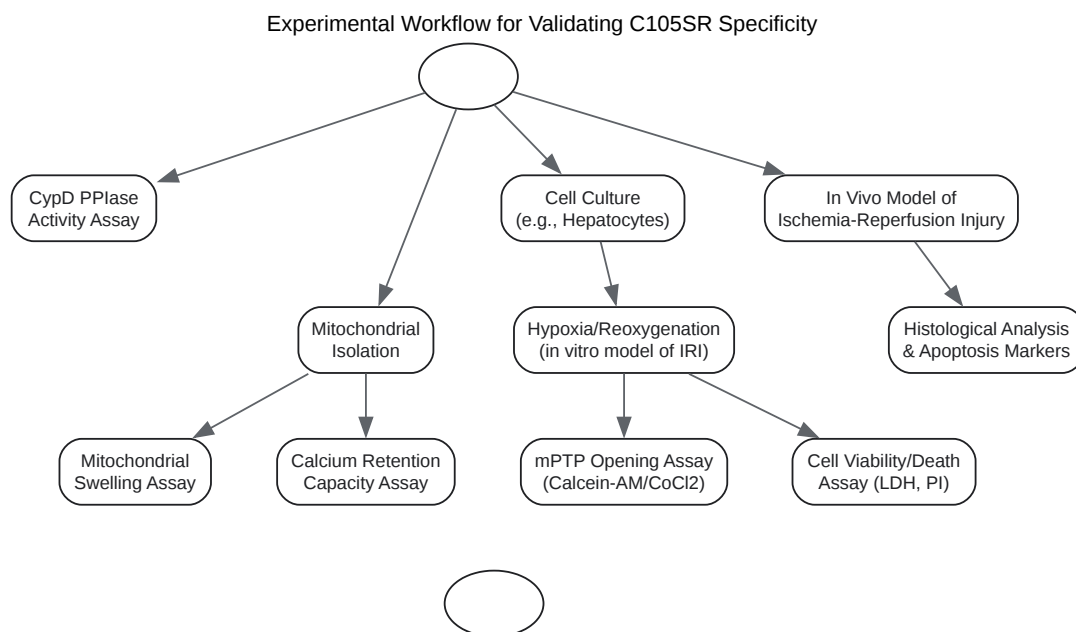
specificity for cyclophilins involved in mPTP regulation.[5] Sanglifehrin A, while a potent CypD inhibitor, also binds to other cyclophilins and exerts its immunosuppressive effects through a calcineurin-independent mechanism.[3][6] The development of **C105SR** as a small-molecule inhibitor represents a further step towards achieving high specificity for cyclophilin D, potentially minimizing off-target effects.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of **C105SR** and the experimental procedures used to validate its specificity, the following diagrams are provided.

Signaling Pathway of Ischemia-Reperfusion Injury and C105SR Intervention





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